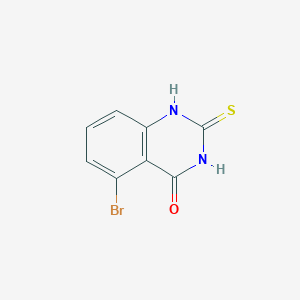

![molecular formula C19H18O5 B1451351 (2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate CAS No. 32580-00-0](/img/structure/B1451351.png)

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

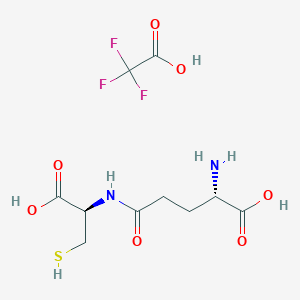

(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Building Blocks

- (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde, related to the queried compound, is significant as a stable alternative to glyceraldehyde acetonide. It is synthesized from D-mannitol and serves as an important building block in chemical synthesis, offering a foundation for creating various chemical compounds (Ley & Michel, 2003).

Ring Transformation and Structural Analysis

- The compound 1,1-dioxo-2H-1,2-thiazine-4-carbaldehydes undergoes ring transformations with nucleophilic hydrazines, forming 4-[1-methyl-2-(arylsulfamoyl)vinyl]pyrazoles. This transformation is crucial for the masked 1,3-dicarbonyl compounds, highlighting the versatility and reactive nature of similar carbaldehyde structures (Fanghänel et al., 1997).

Crystallography and Compound Configuration

- Research on enantiomorphic compounds related to the queried compound, such as C16H23NO4S, has revealed insights into the crystal structures and conformational dynamics of these molecules. The study of their crystal structures helps understand the spatial arrangement and potential reactivity of similar complex molecules (Flock et al., 2006).

Synthesis of Hybrid Heterocycles

- The compound (3aS,4S,6S,6aS)-6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde and its derivatives have been synthesized and evaluated for their anticancer properties, indicating the potential biomedical applications of such compounds (Srinivas et al., 2017).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the tetrahydrodioxin ring system through a Diels-Alder reaction followed by the introduction of the aldehyde group through a Grignard reaction.", "Starting Materials": [ "Benzene", "Phenol", "Maleic anhydride", "Benzaldehyde", "Methylmagnesium bromide", "Chromium trioxide", "Sodium bisulfite", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,3-diphenyl-1,4-dioxene\nBenzene and phenol are reacted with maleic anhydride in the presence of a catalyst to form 2,3-diphenyl-1,4-dioxene.", "Step 2: Diels-Alder reaction\n2,3-diphenyl-1,4-dioxene is reacted with benzaldehyde in the presence of a Lewis acid catalyst to form the tetrahydrodioxin ring system.", "Step 3: Reduction of aldehyde\nThe aldehyde group in the tetrahydrodioxin ring system is reduced to an alcohol using methylmagnesium bromide.", "Step 4: Oxidation of alcohol\nThe alcohol group is oxidized to an aldehyde using chromium trioxide.", "Step 5: Formation of hydrate\nThe aldehyde group is reacted with sodium bisulfite and then treated with sodium hydroxide to form the hydrate.", "Step 6: Purification\nThe compound is purified using a combination of acid-base extraction and recrystallization from ethanol and water." ] } | |

| 32580-00-0 | |

Molecular Formula |

C19H18O5 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde |

InChI |

InChI=1S/C19H18O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-11,15-19H,12H2 |

InChI Key |

FGRMUZCQGRXUEH-UHFFFAOYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@H](O[C@H](O2)C3=CC=CC=C3)C=O)O[C@H](O1)C4=CC=CC=C4.O |

SMILES |

C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4.O |

Canonical SMILES |

C1C2C(C(OC(O2)C3=CC=CC=C3)C=O)OC(O1)C4=CC=CC=C4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)

![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)

![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)